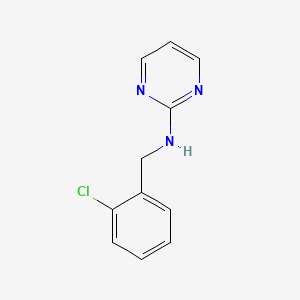

![molecular formula C12H23NO4 B3050185 methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate CAS No. 24164-06-5](/img/structure/B3050185.png)

methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

Overview

Description

“Methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for this compound is not provided in the searched resources .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, these specific properties for this compound are not provided in the searched resources .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of NSC 135130, also known as (S)-METHYL 2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-3-METHYLBUTANOATE:

Antibody-Drug Conjugates (ADCs)

NSC 135130 is primarily used as a BOC-protected linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. The BOC-protected group in NSC 135130 allows for selective linkage to tubulin-targeting inhibitors, enhancing the efficacy and specificity of ADCs .

Tubulin-Targeting Inhibitors

In addition to its role in ADCs, NSC 135130 is used in the development of tubulin-targeting inhibitors. These inhibitors disrupt microtubule dynamics, which is crucial for cell division. By linking to tubulin-targeting agents, NSC 135130 helps in creating compounds that can effectively inhibit cancer cell proliferation .

Peptide Synthesis

NSC 135130 is utilized in peptide synthesis due to its BOC-protected amino group. This protection allows for selective reactions during peptide chain assembly, ensuring that the amino acids are added in the correct sequence. This application is vital for producing peptides used in research and therapeutic applications .

Drug Delivery Systems

The compound is also explored in the design of drug delivery systems. Its chemical structure allows for the attachment of various therapeutic agents, facilitating targeted delivery to specific tissues or cells. This targeted approach improves the therapeutic index of drugs and reduces systemic side effects .

Bioconjugation Techniques

NSC 135130 is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces. This application is essential in the development of biosensors, diagnostic tools, and therapeutic agents .

Chemical Biology Research

In chemical biology, NSC 135130 serves as a versatile building block for the synthesis of complex molecules. Its ability to form stable linkages with various functional groups makes it valuable in studying biological processes and developing new chemical probes .

Proteomics

The compound is used in proteomics for the modification and labeling of proteins. This application helps in the identification and quantification of proteins in complex biological samples, aiding in the understanding of protein function and interaction networks .

Pharmaceutical Development

NSC 135130 is also investigated in pharmaceutical development for its potential to create novel therapeutic agents. Its unique chemical properties allow for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .

These applications highlight the versatility and importance of NSC 135130 in various fields of scientific research and drug development.

Safety And Hazards

properties

IUPAC Name |

methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHELVJNRWQYMIA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-methyl-L-valine methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)